molecular formula C17H15ClN4O2 B2696944 N-(2-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-16-8

N-(2-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2696944
CAS No.: 878734-16-8
M. Wt: 342.78
InChI Key: RWUMVJXZDDBDOU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 878734-16-8) is a synthetic small molecule with a molecular formula of C17H15ClN4O2 and a molecular weight of 342.78 g/mol. It is a member of the 1,2,3-triazole-4-carboxamide chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities and favorable physicochemical properties . This compound features a high degree of specificity and exhibits favorable thermal stability and solubility characteristics, enhancing its utility in pharmaceutical research and material science applications . The 1,2,3-triazolyl-4-carboxamide motif is a privileged structure in drug discovery, with known derivatives exhibiting a range of biological activities. This structural class is prominently featured in preclinical research for its potential in oncology. Compounds based on this scaffold have demonstrated some of the highest antiproliferative activities in anticancer screenings, making them valuable tools for investigating novel cancer therapies . Beyond oncology, research into similar analogs has shown that the 1,2,3-triazole-4-carboxamide core can be engineered for other specific biological targets. For instance, closely related compounds have been structurally optimized to function as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, with activities in the low nanomolar range . The compound is readily available for research purposes. It is offered with a purity of 90% or higher and is available in various quantities to suit different research needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-15-6-4-3-5-14(15)18)20-21-22(11)12-7-9-13(24-2)10-8-12/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUMVJXZDDBDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole class of heterocycles, which are renowned for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process. The triazole ring is formed through the reaction of an azide with an alkyne in a copper-catalyzed reaction, followed by the introduction of the chlorophenyl and methoxyphenyl groups through nucleophilic substitution reactions . The final compound features a triazole ring that is crucial for its biological activity.

2.1 Anticancer Activity

Recent studies have shown that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have demonstrated efficacy against various cancer cell lines including lung cancer (H460) and colon cancer cells . In particular, some triazole hybrids have been reported to induce apoptosis and increase reactive oxygen species (ROS) production in cancer cells, leading to cell death .

Compound IC50 (μM) Cancer Type
This compoundTBDTBD
Compound 5i6.06Lung Cancer (H460)

2.2 Neuroprotective Effects

The compound has also shown potential neuroprotective effects. Studies indicate that certain triazole derivatives can cross the blood-brain barrier (BBB) and exhibit anti-neuroinflammatory activities by inhibiting pathways such as NF-κB signaling . This suggests that this compound may have applications in treating neurodegenerative diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can inhibit various enzymes by mimicking substrate structures or binding to active sites .
  • Receptor Modulation : The presence of chlorophenyl and methoxyphenyl groups may enhance binding affinity to receptors involved in cellular signaling pathways.

4. Case Studies and Research Findings

Several studies have explored the pharmacological potential of triazole derivatives:

  • A study demonstrated that a related triazole hybrid exhibited significant anti-inflammatory effects in vitro and in vivo models .
  • Another research highlighted the anticancer efficacy of a series of triazole compounds against multiple cancer cell lines with varying IC50 values .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities including anticancer and neuroprotective effects. Ongoing studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles exhibit significant activity against a range of bacterial strains. For instance, studies have demonstrated that triazole derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with some compounds displaying minimum inhibitory concentrations (MIC) comparable to established antibiotics . The presence of the chlorophenyl and methoxyphenyl groups in the structure may enhance its interaction with bacterial targets.

1.2 Anticancer Potential

N-(2-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its anticancer properties. Triazole derivatives have been identified as potent inhibitors of NF-κB, a key regulator in cancer cell proliferation and survival. Studies have shown that certain triazole analogues can induce apoptosis in cancer cells, suggesting a pathway for therapeutic applications in oncology .

1.3 Antitubercular Activity

Recent research has also focused on the antitubercular potential of triazole compounds. The compound's structure allows it to inhibit enzymes crucial for the survival of Mycobacterium tuberculosis. In vitro studies have reported significant inhibitory effects against various strains of tuberculosis, indicating its potential as a lead compound for developing new antitubercular agents .

Agricultural Applications

2.1 Fungicides

The triazole framework is well-known for its fungicidal properties. Compounds similar to this compound have been utilized in agricultural settings to control fungal pathogens affecting crops. Their mechanism often involves inhibiting sterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity .

2.2 Herbicides

In addition to fungicidal activity, triazole compounds are being explored for their herbicidal properties. The ability to selectively inhibit certain enzymatic pathways in plants makes them candidates for developing effective herbicides that minimize crop damage while controlling weed growth .

Material Science Applications

3.1 Polymer Chemistry

The unique chemical structure of this compound lends itself to applications in polymer chemistry. Triazoles can act as cross-linking agents or modifiers in polymer formulations, potentially enhancing mechanical properties and thermal stability .

3.2 Supramolecular Chemistry

Triazole-containing compounds are also being investigated for their role in supramolecular chemistry due to their ability to form hydrogen bonds and π-π interactions. This property can be harnessed in creating advanced materials with tailored functionalities for electronic or photonic applications .

Case Studies

StudyFocus AreaFindings
Yang et al., 2020Antimicrobial ActivityIdentified significant antibacterial activity against E. coli with MIC values comparable to standard antibiotics .
Alcaraz et al., 2023Antitubercular ActivityReported high efficacy against M. tuberculosis, suggesting potential for new drug development .
MMB Triazole Analogs StudyAnticancer PropertiesDemonstrated NF-κB inhibition leading to apoptosis in cancer cell lines .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and biological activity.

Conditions Products Yield Source
6M HCl, reflux (4 h)1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid78%
10% NaOH, 80°C (6 h)Sodium salt of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate85%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release ammonia.

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl substituent participates in palladium-catalyzed coupling reactions, enabling structural diversification.

Reaction Type Reagents/Conditions Products Yield Source
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 90°CN-(2-arylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide60–75%
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, amine, toluene, 110°CN-(2-aminophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide68%

Key Observations :

  • Electron-withdrawing groups on the boronic acid enhance coupling efficiency.

  • Steric hindrance from the methyl group on the triazole slightly reduces reaction rates .

Coordination Chemistry with Metal Ions

The triazole ring acts as a ligand, forming complexes with transition metals. These interactions are relevant for catalytic and medicinal applications.

Metal Salt Conditions Complex Structure Application Source
CuIDCM, RT, 2 h[Cu(N-(2-ClC₆H₄)-1-(4-MeOC₆H₄)-5-Me-triazole-4-carboxamide)₂]IAntimicrobial activity
AgNO₃MeOH, 60°C, 4 h[Ag(N-(2-ClC₆H₄)-1-(4-MeOC₆H₄)-5-Me-triazole-4-carboxamide)]NO₃Sensor materials

Structural Data :

  • X-ray crystallography confirms N2 of the triazole ring as the primary coordination site .

  • Bond lengths: Cu–N = 1.98 Å; Ag–N = 2.15 Å .

Oxidation and Reduction Reactions

The methyl group on the triazole and methoxy substituent undergo selective oxidation.

Reaction Reagents Products Yield Source
Oxidation of CH₃KMnO₄, H₂SO₄, 70°C1-(4-methoxyphenyl)-5-carboxy-1H-1,2,3-triazole-4-carboxamide52%
Demethylation of OCH₃BBr₃, DCM, −78°C to RTN-(2-chlorophenyl)-1-(4-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide90%

Notes :

  • Over-oxidation of the triazole ring is minimized at controlled temperatures .

  • Demethylation preserves the carboxamide group .

Functionalization via Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes nitration and sulfonation, though reactivity is moderated by electron-donating groups.

Reaction Reagents Position Products Yield Source
NitrationHNO₃, H₂SO₄, 0°CPara to OCH₃N-(2-chlorophenyl)-1-(4-methoxy-3-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide45%
SulfonationClSO₃H, CH₂Cl₂, RTMeta to OCH₃N-(2-chlorophenyl)-1-(4-methoxy-3-sulfophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide38%

Challenges :

  • Steric hindrance from the triazole-carboxamide scaffold limits substitution at ortho positions.

Photochemical Reactivity

UV irradiation induces C–N bond cleavage in the triazole ring, yielding diazo intermediates.

Conditions Products Applications Source
UV (254 nm), THF, 6 h2-chloro-N-(4-methoxybenzoyl)diazenylacetamidePhotoaffinity labeling

Mechanism :

  • Cleavage occurs at the N1–C2 bond, generating a diazo compound and an acyl fragment .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for pharmaceutical applications.

pH Temperature Half-Life Degradation Products Source
1.237°C2.1 hHydrolyzed carboxamide and demethylated triazole
7.437°C48 hNo significant degradation

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Triazole Core and Amide Group

Key structural variations among analogs are compared in Table 1 .

Compound Name R1 (Position 1) R5 (Position 5) Amide Substituent Key Properties/Bioactivity Reference
N-(2-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Methyl 2-Chlorophenyl Potential antimicrobial/anticancer (inferred)
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-... () 2-Methoxyphenyl Methyl 4-Ethoxyphenyl Increased lipophilicity; steric hindrance from ortho-methoxy
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-... () 4-Methoxyphenyl Cyclopropyl 4-Chlorophenyl Enhanced lipophilicity; conformational rigidity
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-... () 4-Chlorophenyl Methyl 2-Aminoethyl Improved solubility via H-bonding; CNS targeting potential
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-... () 2-Methylphenyl Amino 4-Acetylphenyl Electron-withdrawing acetyl; possible kinase inhibition

Table 1 : Structural and functional comparison of triazole-4-carboxamide derivatives.

Key Observations:
  • Electron-Donating vs. In contrast, acetyl () or chloro substituents () introduce electron-withdrawing effects, altering binding affinities .
  • Amide Substituent Diversity: The 2-chlorophenyl group in the target compound offers a balance of moderate hydrophobicity and steric bulk. In contrast, aminoethyl () enhances water solubility but may reduce membrane permeability .

Structural Characterization

  • Crystallography : Tools like SHELXL () and WinGX () are critical for confirming molecular geometry and intermolecular interactions. For example, the ortho-chloro substituent in the target compound may influence crystal packing via halogen bonding .

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method for triazole formation. Key steps include:

Preparation of precursors: React 2-chloroaniline with 4-methoxyphenyl isocyanide to form an intermediate carboximidoyl chloride.

Azide formation: Treat the intermediate with sodium azide.

Cycloaddition: Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to facilitate 1,3-dipolar cycloaddition between the azide and a terminal alkyne.

Purification: Column chromatography or recrystallization to isolate the product.
This method ensures regioselectivity for the 1,4-triazole isomer, critical for structural integrity .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Grow crystals via vapor diffusion or slow evaporation in solvents like DMSO/ethanol.

Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K.

Structure solution : Employ direct methods (e.g., SHELXT) for phase determination.

Refinement : Refine atomic coordinates and displacement parameters using SHELXL. Anisotropic refinement for non-H atoms and riding models for H-atoms are typical.

Validation : Check for R-factor convergence (R₁ < 0.05) and validate geometry with tools like PLATON .

Q. What physicochemical properties are critical for experimental design?

PropertyValue/MethodRelevance
Molecular Weight~350–370 g/mol (estimated)Determines molarity for dosing in biological assays.
SolubilityLow in water; DMSO for stock solutionsAffects solvent choice for in vitro studies.
LogP (Partition Coeff.)~3.5 (calculated)Predicts membrane permeability in pharmacokinetic studies.
StabilityStable at −20°C (dry)Storage conditions for long-term use.
Data derived from analogs in PubChem and crystallographic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies:

  • Dose-response validation : Repeat assays with ≥10 concentration points to confirm IC₅₀ values.
  • Orthogonal assays : Use fluorescence polarization (FP) alongside radiometric assays to cross-validate inhibition.
  • Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to verify binding modes against crystallographic data .
  • Statistical rigor : Apply ANOVA or Student’s t-test (p < 0.05) to assess reproducibility across triplicate runs .

Q. What advanced methods optimize crystallographic refinement for this compound?

SHELXL refinement strategies for high-resolution data (<1.0 Å):

  • Anisotropic displacement parameters : Model thermal motion for non-H atoms.
  • Twinning detection : Use TWINLAW in SHELXL to identify and refine twinned crystals.
  • Hydrogen bonding networks : Restrain distances (e.g., O–H···N = 1.8–2.2 Å) to improve geometry.
  • Validation tools : Analyze R₁/wR₂ convergence, Fo/Fc maps, and ADPs with WinGX/ORTEP .

Q. How to design SAR studies targeting the triazole core?

Structure-Activity Relationship (SAR) requires systematic modifications:

Substituent variation : Replace 2-chlorophenyl with bromo/fluoro analogs to assess halogen effects.

Scaffold hopping : Compare activity against 1,2,4-triazole or pyrazole derivatives.

Biological evaluation : Test analogs in enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., NTS1 in CHO-k1 cells) .

Data integration : Use principal component analysis (PCA) to correlate structural features (e.g., logP, dipole moment) with bioactivity .

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